propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate
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Overview
Description
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene core, followed by the introduction of the tert-butylphenyl and cyclopentyloxyphenyl groups. The final step involves the esterification of the carboxylate group with propanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure and functional groups.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific protein.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-(4-tert-butylphenyl)-2-({[4-(methoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate
- Propyl 4-(4-tert-butylphenyl)-2-({[4-(ethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate
Uniqueness
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.
Properties
Molecular Formula |
C31H37NO4S |
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Molecular Weight |
519.7g/mol |
IUPAC Name |
propyl 4-(4-tert-butylphenyl)-2-[(4-cyclopentyloxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C31H37NO4S/c1-6-19-35-30(34)27-26(21-11-15-23(16-12-21)31(3,4)5)20(2)37-29(27)32-28(33)22-13-17-25(18-14-22)36-24-9-7-8-10-24/h11-18,24H,6-10,19H2,1-5H3,(H,32,33) |
InChI Key |
ORJWAVZRGDTQOQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CC=C(C=C3)OC4CCCC4 |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CC=C(C=C3)OC4CCCC4 |
Origin of Product |
United States |
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